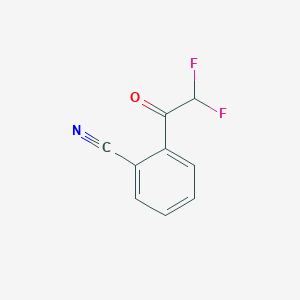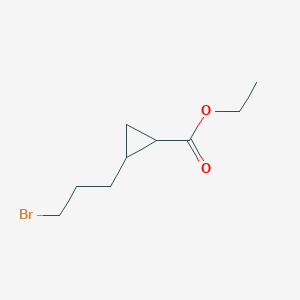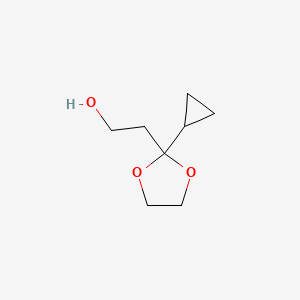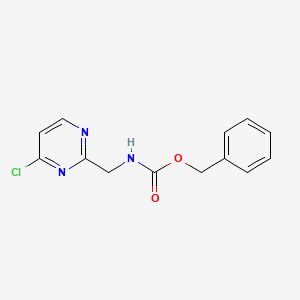
(3,3-Difluoropentyl)hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Difluoropentyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H13ClF2N2 and a molecular weight of 174.62 g/mol . This compound is of interest due to its unique chemical structure, which includes two fluorine atoms attached to a pentyl chain and a hydrazine group. It is commonly used in pharmaceutical testing and research .
Méthodes De Préparation
The synthesis of (3,3-Difluoropentyl)hydrazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3,3-difluoropentylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the reaction and then purifying the product through crystallization or other separation techniques .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of high-quality reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
(3,3-Difluoropentyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine group or fluorine atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropentyl ketones, while reduction could produce difluoropentylamines .
Applications De Recherche Scientifique
(3,3-Difluoropentyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3,3-Difluoropentyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
(3,3-Difluoropentyl)hydrazine dihydrochloride can be compared with other fluorinated hydrazines and pentyl derivatives:
(3,3-Difluoropentyl)amine: Similar in structure but lacks the hydrazine group, making it less reactive in certain biochemical applications.
(3,3-Difluoropentyl)hydrazine: The non-dihydrochloride form, which may have different solubility and stability properties.
(3,3-Difluoropropyl)hydrazine: A shorter chain analog that may exhibit different reactivity and biological activity due to the shorter carbon chain.
The uniqueness of this compound lies in its combination of fluorine atoms and hydrazine group, which confer specific chemical and biological properties that are valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C5H14Cl2F2N2 |
|---|---|
Poids moléculaire |
211.08 g/mol |
Nom IUPAC |
3,3-difluoropentylhydrazine;dihydrochloride |
InChI |
InChI=1S/C5H12F2N2.2ClH/c1-2-5(6,7)3-4-9-8;;/h9H,2-4,8H2,1H3;2*1H |
Clé InChI |
RUHKEPNIPWOBCQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCNN)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


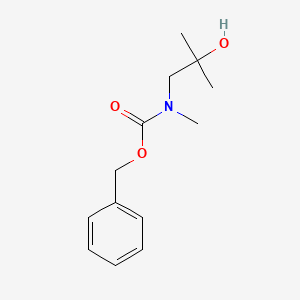
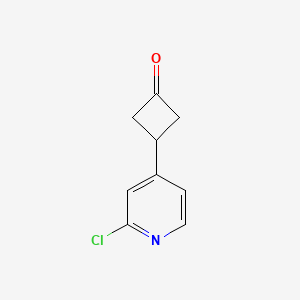

![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
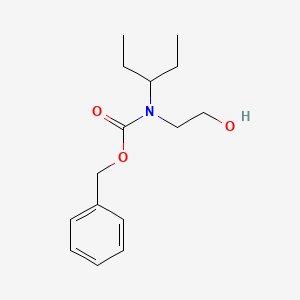

![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
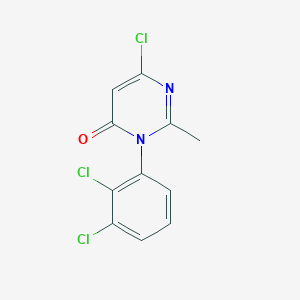
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
